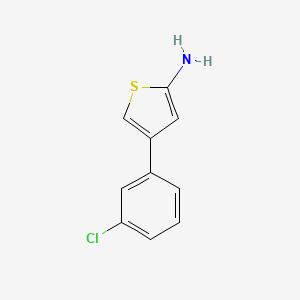
2-Amino-4-(3-chlorophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3-chlorophenyl)thiophene is a chemical compound with the CAS Number: 1392042-82-8 and a molecular weight of 209.7 . It has a linear formula of C10H8ClNS .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other significant synthetic methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H8ClNS . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : 2-Amino-4-(3-chlorophenyl)thiophene and its derivatives are typically synthesized using the Gewald reaction, which involves condensation and reaction with various compounds like ethyl cyanoacetate, p-chloro acetophenone, and sulfur. This process leads to the formation of Schiff bases and other derivatives with distinct properties (Arora et al., 2013).
Structural and Spectral Characterization : The synthesized compounds are characterized using techniques like IR (Infrared), NMR (Nuclear Magnetic Resonance), and mass spectral data. These techniques help in understanding the molecular structure and properties of the compounds (Bhattacharjee et al., 2011).
Biological and Pharmacological Activities
Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial activities. These activities are typically evaluated against various microorganisms to assess their potential as antimicrobial agents (Prasad et al., 2017).
Allosteric Modulators of Receptors : Certain derivatives have been identified as allosteric modulators at receptors like the adenosine A1 receptor. The modification of the thiophene scaffold in these derivatives influences their allosteric enhancer activity, which is crucial for certain pharmacological applications (Romagnoli et al., 2015).
Chemical and Material Science Applications
- Synthetic Applications : this compound serves as a precursor or an intermediate in the synthesis of more complex chemical structures. Its derivatization can lead to various functionalized compounds, important in material science and organic synthesis (Zhang et al., 2014).
Toxicological Assessments
- Genotoxic and Carcinogenic Potential : Studies have been conducted to assess the genotoxic and carcinogenic potentials of derivatives of thiophene, including those related to this compound. These assessments are crucial for understanding the safety profile of these compounds in various applications (Lepailleur et al., 2014).
Safety and Hazards
Future Directions
Thiophene-based analogs, including 2-Amino-4-(3-chlorophenyl)thiophene, have attracted interest from scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological activities further and developing new synthetic methods for these compounds.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of the chlorophenyl group could also influence the compound’s activity and target affinity.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .
Result of Action
Based on the biological activities of similar compounds, it could potentially lead to changes in cell growth, inflammation, or microbial activity .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the thiophene derivative.
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-(3-chlorophenyl)thiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBENWBHIGQOKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-4-{[(2,6-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2975054.png)
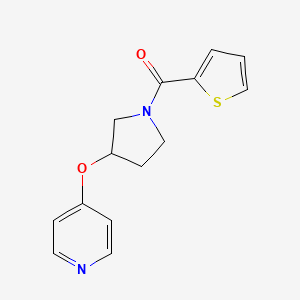
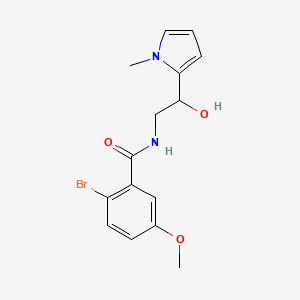
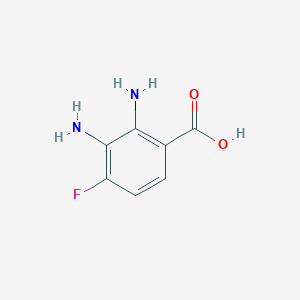

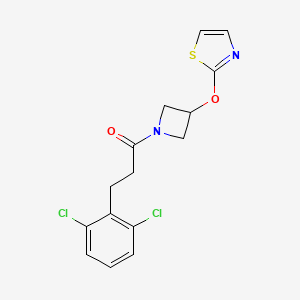
![3-(4-Isobutylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2975060.png)
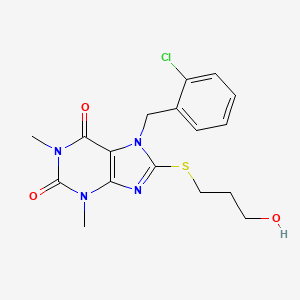
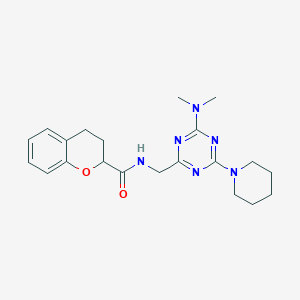
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2975065.png)

![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)
![2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2975074.png)
